molecular formula C17H20N2OS2 B3005934 2-(cyclopentylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 1904296-96-3

2-(cyclopentylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B3005934
CAS No.: 1904296-96-3
M. Wt: 332.48
InChI Key: VEEDLGPGCQVVPS-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a unique hybrid structure that incorporates a thiophene ring, a pyridine moiety, and a cyclopentylthio-acetamide chain, which together create a sophisticated scaffold for probing biological interactions. The compound's core structure suggests potential for diverse applications in biochemical research. The thiophene heterocycle is a privileged structure in drug discovery, often associated with biological activity, and is found in compounds that interact with enzymes and receptors . Furthermore, the acetamide functional group is a common pharmacophore present in a wide range of bioactive molecules and is a key feature in solvents like N-Methylacetamide . The cyclopentylthio ether linkage is a notable feature, as sulfenamide-based compounds and related structures are increasingly utilized as key intermediates in the asymmetric synthesis of complex molecules, including those with high oxidation state sulfur . From a research perspective, this compound is particularly valuable as a chemical intermediate or a building block for the development of more complex molecular entities. Its structure makes it a promising candidate for use in library synthesis for high-throughput screening, or as a precursor in the exploration of new chemical spaces. Researchers are investigating its potential to modulate various biological pathways, but its specific mechanism of action and molecular targets are subjects of ongoing investigation and are not yet fully characterized. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS2/c20-17(12-22-14-4-1-2-5-14)19-11-13-7-8-18-15(10-13)16-6-3-9-21-16/h3,6-10,14H,1-2,4-5,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEDLGPGCQVVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the thiophen-2-yl-pyridinyl intermediate, which is then reacted with cyclopentylthiol and acetamide derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification processes. Techniques such as crystallization, distillation, and chromatography are commonly used to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopentylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(cyclopentylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₇H₂₀N₂OS₂ 332.4 Cyclopentylthio, thiophen-2-yl, pyridin-4-ylmethyl High lipophilicity; potential for dual aromatic interactions
2-(4-Methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide () C₁₇H₁₆N₄O₂S 340.4 Pyrimidinone, thiophen-2-yl, pyridin-4-ylmethyl Increased polarity due to pyrimidinone; H-bonding capability
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () C₁₄H₁₆N₄OS 296.4 Dimethylpyrimidine, methylpyridin-2-yl Moderate lipophilicity; rigid pyrimidine core for target binding
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () C₂₉H₂₂ClN₃OS 496.0 Chlorophenyl, distyrylpyridine, cyano Extended conjugation; UV activity; high molecular weight

Physicochemical and Pharmacokinetic Properties

  • Solubility: The pyrimidinone analog () exhibits higher water solubility due to its ketone group, whereas the target compound’s solubility is likely mediated by the polar pyridine-thiophene system .

Biological Activity

2-(cyclopentylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of pain management and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C17H20N2OS2C_{17}H_{20}N_{2}OS_{2} with a molecular weight of 332.5 g/mol. The compound contains a cyclopentylthio group and a thiophenic moiety, which may contribute to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is known for its role in pain perception and inflammatory responses. Compounds that act as TRPV1 antagonists can provide analgesic effects by inhibiting pain signaling pathways.

Pain Management

Recent studies have indicated that similar compounds exhibit significant TRPV1 antagonism, leading to strong analgesic effects. For example, a related compound demonstrated an IC50IC_{50} value of 0.2 nM against capsaicin-induced activation, showcasing potent antagonistic properties .

In animal models, these compounds have shown anti-allodynic effects, which are crucial for treating neuropathic pain. For instance, the effective dose (ED50) was reported at 0.19 mg/kg in rat models . This suggests that this compound may have similar efficacy in alleviating neuropathic pain.

Anti-inflammatory Effects

In addition to analgesia, compounds with similar structures have been noted for their anti-inflammatory properties. The inhibition of TRPV1 can lead to reduced inflammatory responses, making these compounds candidates for further development in treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Study on TRPV1 AntagonistsIdentified structural features that enhance binding affinity to TRPV1, suggesting modifications could improve efficacy .
Analgesic Efficacy in Animal ModelsDemonstrated significant reduction in pain response at low dosages (0.19 mg/kg), indicating potential for clinical use in chronic pain management .
In vitro Binding StudiesShowed strong binding affinity to TRPV1 receptors with minimal off-target effects, highlighting specificity as a therapeutic advantage .

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